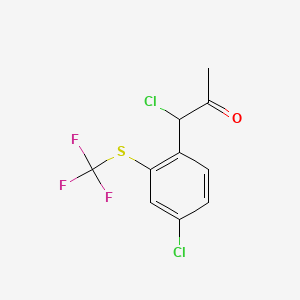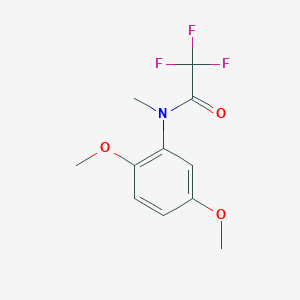
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with the molecular formula C11H19NO7 and a molecular weight of 277.27100 g/mol . This compound is known for its unique structure, which includes both an enedioic acid and a hydroxybutanoate group. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate typically involves the reaction of but-2-enedioic acid with 3-hydroxy-4-(trimethylazaniumyl)butanoate under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as crystallization or chromatography .
化学反応の分析
Types of Reactions
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further chemical synthesis or research applications .
科学的研究の応用
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies of metabolic pathways and enzyme reactions.
Medicine: As a potential therapeutic agent and in drug development research.
Industry: In the production of various chemicals and materials.
作用機序
The mechanism of action of But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It interacts with various proteins and enzymes, affecting their activity and leading to changes in metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
L-carnitine: An essential cofactor for fatty acid metabolism.
L-argininosuccinic acid: A urea cycle intermediate.
Uniqueness
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is unique due to its combination of an enedioic acid and a hydroxybutanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
特性
分子式 |
C11H19NO7 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
but-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChIキー |
HNSUOMBUJRUZHJ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)






![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)




